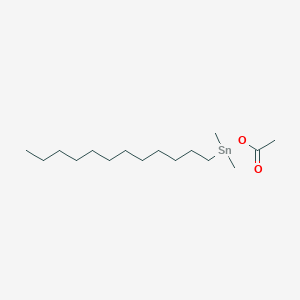

Dodecyldimethyltin acetate

Description

Dodecyldimethyltin acetate is an organotin compound characterized by a tin (Sn) center bonded to a dodecyl group (C₁₂H₂₅), two methyl groups (CH₃), and an acetate group (CH₃COO⁻). Organotin compounds like this are historically utilized in industrial applications, including catalysis, polymer stabilization, and biocidal agents. However, the provided evidence lacks direct data on this specific compound, necessitating comparisons with structurally or functionally related substances.

Properties

CAS No. |

125688-48-4 |

|---|---|

Molecular Formula |

C16H34O2Sn |

Molecular Weight |

377.1 g/mol |

IUPAC Name |

[dodecyl(dimethyl)stannyl] acetate |

InChI |

InChI=1S/C12H25.C2H4O2.2CH3.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;1-2(3)4;;;/h1,3-12H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1 |

InChI Key |

RYBYDVLWAXKPGF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[Sn](C)(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyldimethyltin acetate can be synthesized through the reaction of dimethyltin dichloride with dodecyl acetate in the presence of a base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SnCl}_2 + \text{C}_12\text{H}_25\text{COOCH}_3 + \text{Base} \rightarrow \text{(CH}_3\text{)}_2\text{Sn(C}_12\text{H}_25\text{COO)} + \text{Base-HCl} ]

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyldimethyltin acetate undergoes various chemical reactions, including:

Oxidation: The tin atom can be oxidized to higher oxidation states.

Reduction: Reduction reactions can convert the tin atom to lower oxidation states.

Substitution: The acetate group can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

Dodecyldimethyltin acetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: Studies have explored its potential as an antimicrobial agent.

Medicine: Research is ongoing into its use in drug delivery systems.

Industry: It is utilized in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of dodecyldimethyltin acetate involves its interaction with cellular components. The tin atom can form bonds with various biomolecules, disrupting normal cellular functions. This interaction can lead to the inhibition of enzyme activity or interference with cell membrane integrity, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Structural Differences :

Toxicity :

- Organotin compounds exhibit toxicity dependent on alkyl chain length and substitution. Tributyltin derivatives are highly toxic to aquatic life, leading to regulatory restrictions.

Dodecylamine (CAS 124-22-1)

Functional Differences :

Physical Properties :

| Property | Dodecylamine | Tributyltin Acetate (Inferred) |

|---|---|---|

| Appearance | Colorless crystalline | Likely liquid (analogous to other organotin acetates) |

| Odor | Amine-like | Pungent (typical of acetates) |

| Applications | Polymer additive, corrosion inhibitor | Biocides, catalysts |

Dodecylamine’s amine group enables hydrogen bonding, making it soluble in polar solvents, whereas the tin-acetate structure likely confers hydrophobic behavior .

Zinc Acetate (Aqueous Solutions)

Electronic Properties :

- Zinc acetate (Zn(CH₃COO)₂) in aqueous solutions exhibits distinct electronic structures compared to organotin acetates. X-ray spectroscopy shows zinc’s coordination with water molecules, forming octahedral complexes. In contrast, organotin compounds like this compound may exhibit tetrahedral or trigonal bipyramidal geometries due to tin’s larger atomic radius and variable bonding .

Data Table: Comparative Analysis of Related Compounds

Research Findings and Limitations

- Tributyltin acetate : Banned in many regions due to endocrine-disruption effects. Research highlights its persistence in marine ecosystems .

- Dodecylamine: Studies emphasize its role in nanoparticle synthesis and corrosion inhibition, with hazards linked to amine exposure (e.g., respiratory irritation) .

- Data Gaps : Direct studies on this compound are absent in the provided evidence. Comparisons are inferred from structural analogs, necessitating caution in extrapolation.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Dodecyldimethyltin acetate, and how can purity be verified?

- Methodological Answer : Synthesis typically involves tin alkylation reactions under inert atmospheres. Key steps include controlling stoichiometric ratios (e.g., dodecyl chloride to dimethyltin oxide) and refluxing in anhydrous solvents like toluene. Purity verification requires gas chromatography-mass spectrometry (GC-MS) for volatile by-products and nuclear magnetic resonance (NMR) to confirm structural integrity. Titration methods (e.g., iodometric for residual halides) are complementary .

Q. What spectroscopic techniques are most effective for characterizing this compound's structural integrity?

- Methodological Answer :

- FT-IR : Identifies Sn-O and Sn-C bonding (450–550 cm⁻¹ and 500–600 cm⁻¹, respectively).

- ¹H/¹³C NMR : Confirms alkyl chain integration and acetate coordination (e.g., δ 1.2–1.6 ppm for dodecyl protons).

- X-ray crystallography : Resolves crystal lattice parameters and coordination geometry. Cross-validate with elemental analysis (C, H, Sn) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis steps to mitigate inhalation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles (ASTM/EN standards).

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., silica gel) and avoid aqueous runoff due to potential tin toxicity. Refer to GHS hazard codes (e.g., H410 for environmental toxicity) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- Kinetic Analysis : Monitor reaction progress via in-situ FT-IR to identify intermediate phases.

- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves for water removal) or gradient cooling to isolate desired product .

Q. What strategies are recommended for reconciling contradictory catalytic activity data in this compound studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized activity metrics (e.g., turnover frequency).

- Controlled Replication : Reproduce experiments under identical conditions (solvent, humidity, equipment calibration).

- Statistical Rigor : Apply ANOVA or Bayesian inference to assess significance of variables (e.g., ligand effects vs. solvent polarity) .

Q. How can computational modeling enhance understanding of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states (e.g., Sn-C bond cleavage) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., toluene vs. THF).

- Validation : Correlate computational predictions with experimental kinetic data (Arrhenius plots) .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.